5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
Description
Historical Development of Triazolopyridazine-Based Compounds
Triazolopyridazine derivatives emerged as a chemically versatile scaffold in the mid-20th century, with early synthetic efforts focused on heterocyclic condensation reactions. The fusion of 1,2,4-triazole and pyridazine rings was first reported in the 1960s through cyclocondensation of hydrazine derivatives with diketones or cyanopyridazines. These methods laid the foundation for diversifying substituents at the 3-, 6-, and 7-positions of the triazolopyridazine core.
A pivotal advancement occurred in the 1980s with the clinical introduction of trazodone , a triazolopyridine antidepressant, which demonstrated the therapeutic potential of triazole-fused heterocycles. Subsequent research expanded into triazolopyridazines, leveraging their electron-deficient aromatic systems for interactions with biological targets. For example, filgotinib , a Janus kinase inhibitor, incorporates a triazolopyridazine moiety to enhance binding affinity. The compound under review builds upon these innovations by integrating a pyrimidine-azetidine side chain, a modification first explored in kinase inhibitor designs during the 2010s.
Significance in Drug Discovery Research
Triazolopyridazines are prized for their dual capacity to engage in hydrogen bonding (via nitrogen-rich rings) and π-π stacking interactions (via planar aromatic systems). These properties make them ideal candidates for targeting enzymes and receptors with deep hydrophobic pockets, such as protein kinases and G protein-coupled receptors.
The addition of a chloropyrimidine group in 5-chloro-N-methyl-N-(1-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine introduces a halogenated aromatic system, which enhances electrophilic character and potential covalent binding to cysteine residues in target proteins. Furthermore, the azetidine ring contributes conformational rigidity, improving metabolic stability compared to flexible alkyl chains.
Overview of Structural Pharmacophore Elements
The compound’s pharmacophore comprises three critical elements:
- Triazolopyridazine Core : The 1,2,4-triazolo[4,3-b]pyridazine system provides a planar, electron-deficient aromatic surface. The 3-methyl group at position 3 sterically shields the N-2 nitrogen, potentially reducing off-target interactions.
- Chloropyrimidine Moiety : The 5-chloro substituent on the pyrimidine ring increases lipophilicity, aiding membrane permeability. The pyrimidine’s N-1 and N-3 atoms serve as hydrogen bond acceptors.
- Azetidine Spacer : The three-membered azetidine ring connects the triazolopyridazine and pyrimidine units, imposing a 90° angle that preorganizes the molecule for target binding.
These features collectively optimize the compound for high-affinity interactions with kinases and epigenetic regulators, as evidenced by structural analogs like tucatinib , a HER2 inhibitor containing a triazolopyridazine scaffold.
Current Status in Biomedical Research Literature
Recent studies (2022–2023) highlight triazolopyridazines as candidates for oncology and inflammatory diseases . For instance, derivatives targeting BRAF V600E mutants show sub-nanomolar inhibitory activity in melanoma models. The compound’s pyrimidine-azetidine side chain aligns with trends in covalent inhibitor design , where chloro groups enable irreversible binding to non-catalytic cysteines.
Ongoing computational studies predict strong binding to cyclin-dependent kinases (CDKs) , particularly CDK2 and CDK9, due to complementary electrostatic surfaces between the triazolopyridazine core and kinase hydrophobic pockets. However, empirical validation remains pending, underscoring the need for further enzymatic assays.
Properties
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCYBCOUQVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. For instance, a hydrazine derivative can react with a suitable nitrile under acidic or basic conditions to form the triazole ring, which is then fused with a pyridazine ring through further cyclization reactions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide or halide precursor.
Coupling Reactions: The triazolopyridazine and azetidine intermediates are then coupled with a chloropyrimidine derivative through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the triazolopyridazine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyrimidine ring or the triazolopyridazine moiety. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Potassium carbonate, sodium hydride, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or partially hydrogenated rings.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- Target Compound : Integrates a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group linked to an azetidine ring. The azetidine’s compact structure likely reduces conformational flexibility, enhancing binding precision to enzymatic pockets .
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3, ) : Substitutes azetidine with a 4-chlorophenethyl group. The phenethyl chain introduces greater hydrophobicity and flexibility, which may alter absorption and distribution profiles compared to the target compound .
Pyrimidine-Based Analogs
- 1400996-80-6 () : Contains a pyrimidin-2-yl group linked to a morpholinyl-phenyl-amine. Unlike the target compound, this analog lacks the triazolopyridazine core and instead incorporates a morpholine ring, which could improve aqueous solubility but reduce kinase affinity due to the absence of the purine-mimetic triazolopyridazine .
- 1400996-86-2 (): Features a trifluoroethoxy-pyrimidine group.
Substituent Effects
Biological Activity
The compound 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel chemical entity that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₅
Structural Features
The compound contains:
- A pyrimidine moiety which is known for various biological activities.
- A triazole ring that often exhibits antifungal and antibacterial properties.
- An azetidine structure which may influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one demonstrate significant antimicrobial activity. For instance, derivatives with triazole rings have shown effectiveness against various bacterial strains.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Example Compound 1 | Antifungal | 10.5 |
| Example Compound 2 | Antiviral | 5.0 |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds can inhibit specific kinases involved in cancer progression. For example, small molecule inhibitors targeting the BCR-ABL fusion protein have shown efficacy in treating chronic myeloid leukemia (CML) .
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzyme Activity : Compounds may act as inhibitors of key enzymes involved in cellular signaling pathways.
- DNA Interaction : Some triazole-containing compounds exhibit the ability to intercalate DNA, disrupting replication processes.
Study 1: In Vitro Evaluation
A recent study evaluated the biological activity of a related compound against Mycobacterium tuberculosis. The results showed an IC50 value of 2.18 μM for one of the derivatives, indicating promising anti-tubercular activity .
Study 2: Cytotoxicity Assessment
In assessing cytotoxicity on human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations up to 100 μM. This suggests a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
